(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3
Overview
Description
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-Amino-1-oxobutan-2-yl and 4-chlorobutanoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents, ensuring the final product contains the desired deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction is scaled up using larger quantities of starting materials and reagents.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3 can be compared with other similar compounds, such as:
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide: The non-deuterated version of the compound.
®-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide: The enantiomer of the compound.
(S)-N-(1-Amino-1-oxobutan-2-yl)-4-bromobutanamide: A similar compound with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its deuterium content, which can influence its chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
(2S)-2-(4-chlorobutanoylamino)-4,4,4-trideuteriobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-2-6(8(10)13)11-7(12)4-3-5-9/h6H,2-5H2,1H3,(H2,10,13)(H,11,12)/t6-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNYRYTZPBHFT-FYFSCIFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[C@@H](C(=O)N)NC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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